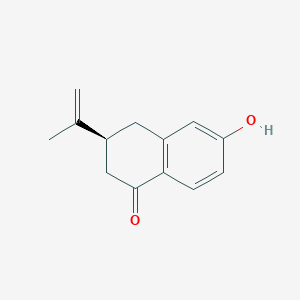![molecular formula C13H22O3 B13790250 (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[45]decan-7-one is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one typically involves the condensation of specific ketones and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its stability and reactivity make it a suitable candidate for drug design and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,6,6-tetramethyl-1,3-dioxaspiro[4.5]decan-7-one
- 2,2,6,6,8,8-hexamethyl-1,3-dioxaspiro[4.5]decan-7-one
Uniqueness
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of five methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C13H22O3/c1-9-6-7-13(11(2,3)10(9)14)8-15-12(4,5)16-13/h9H,6-8H2,1-5H3/t9?,13-/m1/s1 |
Clave InChI |
GQDGYIPJMKFXRF-WCRCJTMVSA-N |
SMILES isomérico |
CC1CC[C@@]2(COC(O2)(C)C)C(C1=O)(C)C |
SMILES canónico |
CC1CCC2(COC(O2)(C)C)C(C1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)












